Home > Products > Screening Compounds P146157 > Dynorphin A (1-13)
Dynorphin A (1-13) - 72957-38-1

Dynorphin A (1-13)

Catalog Number: EVT-242564
CAS Number: 72957-38-1
Molecular Formula: C75H126N24O15
Molecular Weight: 1604.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dynorphin A (1-13) is a potent fragment of the endogenous opioid peptide Dynorphin A. [] This peptide preferentially activates kappa-opioid receptors. [, , , , , , , ] Dynorphin A and its metabolites increase significantly after spinal cord trauma. [, ]

Future Directions
  • Developing more selective kappa-opioid receptor agonists and antagonists: Although Dynorphin A (1-13) exhibits high affinity for kappa-opioid receptors, it also interacts with other opioid receptor subtypes, potentially confounding research findings. [, ] Developing more selective ligands will enable researchers to dissect the precise roles of kappa-opioid receptors in various physiological and pathological processes.
  • Elucidating the contribution of Dynorphin A (1-13) to specific neurological disorders: Given the implicated role of Dynorphin A in conditions such as spinal cord injury, stroke, and chronic pain, further research is necessary to delineate the specific contributions of Dynorphin A (1-13) to these conditions. [, , , , ] Understanding the molecular mechanisms by which this peptide contributes to neuronal dysfunction may lead to novel therapeutic strategies.
  • Investigating the therapeutic potential of kappa-opioid receptor modulation: Targeting kappa-opioid receptors with selective agonists or antagonists holds potential for treating various conditions, including pain, addiction, and mood disorders. [] Further research is needed to explore the therapeutic potential of Dynorphin A (1-13) or its analogs in these areas, focusing on optimizing their efficacy and minimizing potential side effects.

Dynorphin A (1-17)

Compound Description: Dynorphin A (1-17) is a naturally occurring, endogenous opioid peptide and the full-length peptide from which Dynorphin A (1-13) is derived. It acts primarily as a kappa-opioid receptor agonist. Like Dynorphin A (1-13), it is also implicated in neurodegeneration following spinal cord trauma. []

Relevance: Dynorphin A (1-17) is the precursor peptide of Dynorphin A (1-13). Dynorphin A (1-17) demonstrates higher toxicity in spinal cord neurons compared to Dynorphin A (1-13) but shares a similar ability to induce paralysis. [] This suggests that the shorter Dynorphin A (1-13) retains some biological activity of the full-length peptide.

Dynorphin A (2-13)

Relevance: Dynorphin A (2-13) exhibits neurotoxic effects similar to Dynorphin A (1-13) in spinal cord neurons. [] This suggests that the N-terminal tyrosine is not crucial for the neurotoxic effects of Dynorphin A (1-13).

Dynorphin A (3-13)

Compound Description: Dynorphin A (3-13) is a fragment of dynorphin A (1-17) lacking the first two N-terminal amino acids, tyrosine and glycine. This fragment lacks opioid activity. []

Relevance: While Dynorphin A (3-13) does not activate opioid receptors, it produces similar neurological deficits as Dynorphin A (1-13), including paralysis. [] This suggests that the neurological effects of Dynorphin A (1-13) may be mediated by both opioid and non-opioid mechanisms.

Dynorphin A (1-10) amide

Relevance: Unlike Dynorphin A (1-13), Dynorphin A (1-10) amide did not produce significant changes in blood pressure or heart rate when injected intrathecally. [] This suggests that the C-terminal residues of Dynorphin A (1-13) may play a role in its cardiovascular effects.

Dynorphin A (1-8)

Compound Description: Dynorphin A (1-8) is a fragment of Dynorphin A (1-17) containing the first 8 N-terminal amino acids. It acts as a kappa-opioid receptor agonist. []

Relevance: Like Dynorphin A (1-13), Dynorphin A (1-8) can enhance the antinociceptive effects of morphine. [] This further supports the role of the N-terminal fragment in Dynorphin A (1-13) mediated analgesia.

[Leu5]-enkephalin

Compound Description: [Leu5]-enkephalin, also known as leucine enkephalin, is an endogenous opioid peptide that acts primarily as a delta-opioid receptor agonist. [, ]

Relevance: [Leu5]-enkephalin shares a portion of its structure (Tyr-Gly-Gly-Phe-Leu) with the N-terminus of Dynorphin A (1-13). [, ] This shared sequence is the minimal structure required for opioid activity and demonstrates how small changes in peptide structure can alter receptor selectivity.

[D-Ala2, N-MePhe4, Gly5-ol]-enkephalin (DAMGO)

Compound Description: DAMGO is a synthetic opioid peptide and a highly selective agonist for the mu-opioid receptor. [, , ]

Relevance: DAMGO is often utilized as a pharmacological tool to study the effects of mu-opioid receptor activation and stands in contrast to the kappa-opioid receptor activity of Dynorphin A (1-13). [, , ] For example, both compounds induce different behavioral and neurochemical effects when injected into the median raphe nucleus. []

[D-Ala2, D-Leu5]-enkephalin (DADLE)

Compound Description: DADLE is a synthetic opioid peptide that acts as a selective agonist for delta-opioid receptors. [, , , , ]

Relevance: DADLE is often used as a pharmacological tool to study the effects of delta-opioid receptor activation, in contrast to the kappa opioid receptor activation by Dynorphin A (1-13). [, , , , ] It is often used in conjunction with Dynorphin A (1-13) in studies investigating the role of different opioid receptor subtypes in various physiological processes.

[D-Pen2, D-Pen5]-enkephalin (DPDPE)

Compound Description: DPDPE is a synthetic opioid peptide with high selectivity and affinity for delta-opioid receptors. [, , , ]

Relevance: DPDPE is frequently employed as a pharmacological tool to investigate the role of the delta-opioid receptor, differentiating it from Dynorphin A (1-13), which activates kappa receptors. [, , , ]

U-50,488H

Compound Description: U-50,488H is a synthetic compound that acts as a selective agonist for kappa-opioid receptors. [, , , ]

Relevance: U-50,488H is often used as a pharmacological tool to study the effects of kappa opioid receptor activation, similar to Dynorphin A (1-13). [, , , ] Unlike Dynorphin A (1-13), U-50,488H did not influence the development of paralysis in rats. [] This difference suggests that Dynorphin A (1-13) may exert some of its effects through mechanisms independent of kappa opioid receptor activation.

Nor-binaltorphimine (Nor-BNI)

Compound Description: Nor-BNI is a synthetic, highly selective antagonist of the kappa-opioid receptor. [, , , , , ]

Relevance: Nor-BNI is often used in research to block the effects of kappa-opioid receptor agonists, such as Dynorphin A (1-13), to study their physiological roles. [, , , , , ]

Naloxone

Compound Description: Naloxone is a synthetic opioid antagonist with a broad spectrum of action, blocking mu, kappa, and delta-opioid receptors. [, , , , , , , , ]

Relevance: Naloxone is a valuable tool in research to investigate the involvement of opioid receptors in various physiological and behavioral effects. It is often used to reverse the effects of opioid agonists, including dynorphin A (1-13). [, , , , , , , , ]

Naltrindole

Compound Description: Naltrindole is a selective antagonist of the delta-opioid receptor. [, , ]

Relevance: Naltrindole is often used in conjunction with Dynorphin A (1-13), a kappa-opioid receptor agonist, to investigate the role of different opioid receptor subtypes in pain modulation. [, , ]

Overview

Dynorphin A (1-13) is a member of the dynorphin family of opioid peptides, which are derived from the precursor protein prodynorphin. This peptide is notable for its potent interaction with opioid receptors, particularly the kappa-opioid receptor, and is involved in various physiological processes, including pain modulation, stress response, and mood regulation. The sequence of Dynorphin A (1-13) is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Pro-NH2, which reflects its structure as a tridecapeptide.

Source

Dynorphin A (1-13) is primarily synthesized in the central nervous system and can be found in several brain regions, including the hypothalamus and pituitary gland. It is produced through the enzymatic cleavage of prodynorphin, which is a larger precursor protein. This peptide plays a crucial role in neurobiology and pharmacology due to its effects on pain perception and emotional states.

Classification

Dynorphin A (1-13) is classified as an endogenous opioid peptide. It belongs to a broader category of neuropeptides that exert their effects through binding to opioid receptors—specifically, it shows a high affinity for kappa-opioid receptors while also interacting with mu and delta receptors.

Synthesis Analysis

Methods

The synthesis of Dynorphin A (1-13) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The most common strategy involves using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino groups during synthesis.

Technical Details

  1. Solid-Phase Synthesis: The peptide chain is assembled on a resin using Fmoc-protected amino acids.
  2. Cleavage: Once the peptide is fully synthesized, it is cleaved from the resin using hydrofluoric acid to remove protective groups.
  3. Purification: The crude product is purified using high-performance liquid chromatography to achieve a purity level greater than 98% .
Molecular Structure Analysis

Structure

Dynorphin A (1-13) has a well-defined molecular structure characterized by its sequence of amino acids. The peptide contains several key functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C62H82N18O13S
  • Molecular Weight: Approximately 1300 Da
  • Structural Features: The presence of multiple basic residues (arginine) and aromatic residues (tyrosine and phenylalanine) contributes to its interaction with opioid receptors.
Chemical Reactions Analysis

Reactions

The synthesis of Dynorphin A (1-13) involves several key reactions:

  1. Peptide Bond Formation: This occurs during solid-phase synthesis where activated amino acids are coupled together.
  2. Cyclization Reactions: In some analogs, cyclization may be achieved through methods such as ring-closing metathesis, which can enhance receptor affinity .

Technical Details

The coupling efficiency can be influenced by various factors including the choice of coupling agents and resin types used during synthesis. Comparative studies have shown that different activating agents can significantly improve yields and reduce side products .

Mechanism of Action

Process

Dynorphin A (1-13) exerts its effects primarily through binding to kappa-opioid receptors located in the central nervous system. Upon binding, it activates these receptors leading to:

  • Inhibition of neurotransmitter release: This results in decreased pain perception.
  • Modulation of mood: Dynorphins have been implicated in stress responses and emotional regulation.

Data

Studies indicate that Dynorphin A (1-13) has higher analgesic potency compared to other opioid peptides, with significant activity observed in various animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Reflects the ionization states of amino acids within the peptide; specific values depend on the environment.

Relevant data regarding stability and solubility are critical for applications in drug formulation and therapeutic use.

Applications

Scientific Uses

Dynorphin A (1-13) has several applications in scientific research:

  • Pain Management Studies: Investigated for its role in analgesia and potential therapeutic applications for chronic pain conditions.
  • Neuropharmacology: Used to explore mechanisms underlying addiction, depression, and anxiety disorders.
  • Biochemical Research: Serves as a model compound for studying receptor-ligand interactions and developing new opioid analgesics.

Properties

CAS Number

72957-38-1

Product Name

Dynorphin A (1-13)

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

Molecular Formula

C75H126N24O15

Molecular Weight

1604.0 g/mol

InChI

InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1

InChI Key

OVVIBUHLQIYUEU-IWIISZHXSA-N

SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

dinorphin A (1-13)
dynorphin (1-13)
dynorphin A(1-13)

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.